o-Oxalotoluidide

Beschreibung

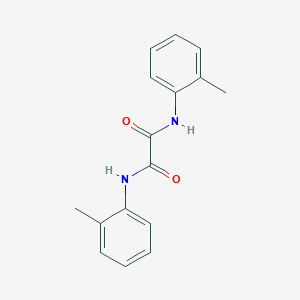

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N'-bis(2-methylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-7-3-5-9-13(11)17-15(19)16(20)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURRJRVNHCZZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279013 | |

| Record name | o-Oxalotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3299-62-5 | |

| Record name | N1,N2-Bis(2-methylphenyl)ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3299-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 11023 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Oxalotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Oxalotoluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-DI(O-TOLYL)OXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of o-Oxalotoluidide

Abstract

This technical guide provides a comprehensive overview of the synthesis of o-oxalotoluidide, formally known as N,N'-bis(2-methylphenyl)oxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delineates the primary synthetic pathways, delves into the underlying reaction mechanisms, and furnishes detailed experimental protocols. Furthermore, this guide presents key analytical data for the characterization of the final product and discusses critical aspects of the synthesis, such as stoichiometry, reaction conditions, and potential side reactions. The information is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Significance

This compound is a symmetrical oxamide derivative that has garnered interest in various fields of chemical research. The oxamide functional group is a prevalent motif in medicinal chemistry and materials science due to its ability to form stable, predictable hydrogen-bonding networks. This structural feature allows oxamide-containing molecules to act as versatile building blocks for supramolecular assemblies, coordination polymers, and as ligands for metal catalysts. In the context of drug development, the oxamide backbone serves as a rigid and stable peptide bond isostere, making it a valuable scaffold in the design of enzyme inhibitors and other bioactive molecules.

The synthesis of this compound is a classic example of amide bond formation, a cornerstone of organic synthesis. A thorough understanding of its synthetic pathways and reaction mechanisms is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. This guide will explore the two most common and practical methods for the preparation of this compound: the reaction of o-toluidine with oxalic acid and the reaction of o-toluidine with diethyl oxalate.

Synthesis Pathways and Mechanisms

The synthesis of this compound is primarily achieved through the reaction of a nucleophilic amine, o-toluidine, with an electrophilic four-carbon backbone derived from an oxalyl source. The two principal methods are detailed below.

Pathway 1: From o-Toluidine and Oxalic Acid

This pathway represents a direct amidation approach where o-toluidine reacts with oxalic acid. The reaction proceeds in two conceptual stages: an initial acid-base reaction to form a salt, followed by a thermally driven dehydration to form the diamide.

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of o-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxalic acid. Given the presence of two carboxylic acid groups and two amine molecules, this process occurs sequentially.

-

Salt Formation: At room temperature, the acidic protons of oxalic acid are readily transferred to the basic nitrogen atoms of o-toluidine, forming a diammonium dioxalate salt.

-

Nucleophilic Attack: Upon heating, the amine nucleophile attacks one of the carbonyl carbons of the oxalate.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms.

-

Dehydration: The hydroxyl group is eliminated as a water molecule, and the carbonyl double bond is reformed, yielding the mono-acylated intermediate, N-(2-methylphenyl)oxamic acid.

-

Second Amidation: The process is repeated with a second molecule of o-toluidine attacking the remaining carboxylic acid group to form the final N,N'-bis(2-methylphenyl)oxamide.

// Reactants o_toluidine [label="o-Toluidine (2 eq.)"]; oxalic_acid [label="Oxalic Acid"];

// Intermediate salt [label="Diammonium Dioxalate Salt", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; mono_amide [label="N-(2-methylphenyl)oxamic acid", shape=ellipse, fillcolor="#FBBC05"];

// Product product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; water [label="Water (2 H₂O)"];

// Edges o_toluidine -> salt; oxalic_acid -> salt; salt -> intermediate [label="+Δ\n-H₂O"]; intermediate -> mono_amide; mono_amide -> product [label="+ o-Toluidine\n-H₂O"]; product -> water [style=invis]; } figcaption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; max-width: 760px; }

Pathway 2: From o-Toluidine and Diethyl Oxalate

This is a widely used and efficient method that involves the reaction of o-toluidine with an ester of oxalic acid, typically diethyl oxalate. This pathway avoids the initial salt formation and proceeds directly to the amide formation with the elimination of ethanol.

The mechanism is also a nucleophilic acyl substitution, often referred to as aminolysis of an ester.

-

Nucleophilic Attack: The nitrogen of o-toluidine attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The ethoxy group (-OC2H5) is a good leaving group and is eliminated. The carbonyl double bond is reformed, yielding the mono-substituted intermediate, ethyl N-(2-methylphenyl)oxamate.

-

Second Aminolysis: A second molecule of o-toluidine attacks the remaining ester carbonyl group.

-

Final Product Formation: A second tetrahedral intermediate is formed, followed by the elimination of a second molecule of ethanol to yield this compound.

// Reactants o_toluidine [label="o-Toluidine (2 eq.)"]; diethyl_oxalate [label="Diethyl Oxalate"];

// Intermediate intermediate1 [label="Tetrahedral Intermediate 1", shape=ellipse, fillcolor="#EA4335"]; mono_amide_ester [label="Ethyl N-(2-methylphenyl)oxamate", shape=ellipse, fillcolor="#EA4335"]; intermediate2 [label="Tetrahedral Intermediate 2", shape=ellipse, fillcolor="#EA4335"];

// Product product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ethanol [label="Ethanol (2 C₂H₅OH)"];

// Edges o_toluidine -> intermediate1; diethyl_oxalate -> intermediate1; intermediate1 -> mono_amide_ester [label="- C₂H₅OH"]; mono_amide_ester -> intermediate2 [label="+ o-Toluidine"]; intermediate2 -> product [label="- C₂H₅OH"]; product -> ethanol [style=invis]; } figcaption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; max-width: 760px; }

Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis from o-Toluidine and Oxalic Acid

This protocol is adapted from a general procedure for the synthesis of toluidides from dicarboxylic acids.[1][2][3]

-

Materials:

-

o-Toluidine

-

Oxalic acid dihydrate

-

Toluene

-

Ethanol (for recrystallization)

-

Calcium chloride

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Water separator (Dean-Stark apparatus)

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Desiccator

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a water separator, combine o-toluidine (2.0 equivalents) and oxalic acid (1.0 equivalent) in a 2:1 molar ratio.[2][3]

-

Add toluene as the solvent.

-

Heat the mixture to reflux and boil for approximately 3 hours, collecting the water byproduct in the separator.[2][3]

-

After the reaction is complete, distill off the toluene.

-

Dry the remaining crude product in a desiccator over calcium chloride.

-

Recrystallize the crude this compound from toluene or ethanol to obtain the purified product.[3]

-

Protocol 2: Synthesis from o-Toluidine and Diethyl Oxalate

This protocol is a standard method for the synthesis of N,N'-disubstituted oxamides from primary amines and diethyl oxalate.[4]

-

Materials:

-

o-Toluidine

-

Diethyl oxalate

-

Absolute ethanol

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-toluidine (2.0 equivalents) in absolute ethanol.

-

To this solution, add diethyl oxalate (1.0 equivalent) dropwise with stirring.[4]

-

Heat the reaction mixture to reflux and maintain this temperature for 1-4 hours.[4]

-

Upon cooling to room temperature, the solid this compound product should crystallize out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Further purify the product by recrystallization from ethanol if necessary.

-

Data Presentation and Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Parameter | Pathway 1 (Oxalic Acid) | Pathway 2 (Diethyl Oxalate) |

| Stoichiometry | 2:1 (o-Toluidine:Oxalic Acid) | 2:1 (o-Toluidine:Diethyl Oxalate) |

| Solvent | Toluene | Absolute Ethanol |

| Temperature | Reflux | Reflux |

| Reaction Time | ~3 hours | 1-4 hours |

| Byproduct | Water | Ethanol |

| Work-up | Distillation, Drying | Crystallization, Filtration |

| Purification | Recrystallization (Toluene/Ethanol) | Recrystallization (Ethanol) |

Spectroscopic Data of this compound (N,N'-bis(2-methylphenyl)oxamide):

-

Infrared (IR) Spectroscopy:

-

N-H stretch: A characteristic absorption band is expected in the region of 3300-3200 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band is anticipated around 1650-1680 cm⁻¹.

-

N-H bend (Amide II): An absorption band is expected near 1550 cm⁻¹.

-

C-H stretch (aromatic and methyl): Bands will be present around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

-

N-H proton: A singlet is expected, with its chemical shift being solvent-dependent.

-

Aromatic protons: A complex multiplet pattern will be observed in the aromatic region (typically δ 7.0-8.0 ppm).

-

Methyl protons: A singlet corresponding to the two methyl groups will appear in the upfield region (typically δ 2.2-2.5 ppm).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR):

-

Carbonyl carbon: A signal is expected in the downfield region (δ 155-165 ppm).

-

Aromatic carbons: Multiple signals will be present in the aromatic region (δ 120-140 ppm).

-

Methyl carbon: A signal will appear in the upfield region (δ 15-20 ppm).

-

Field-Proven Insights and Causality

-

Stoichiometry and Side Reactions: The use of a 2:1 molar ratio of o-toluidine to the oxalyl source is critical to ensure the formation of the desired disubstituted product. Using a 1:1 ratio can lead to the formation of the mono-substituted intermediate (N-(2-methylphenyl)oxamic acid or its ethyl ester) as the major product. To minimize this, a slight excess of the amine can sometimes be employed.

-

Reaction Conditions: Heating is essential for both pathways to overcome the activation energy for amide bond formation. In the oxalic acid method, heating is required for the dehydration step. For the diethyl oxalate method, refluxing provides the necessary energy for the aminolysis of the ester.

-

Purification: this compound is typically a solid at room temperature, which simplifies its purification by recrystallization. The choice of recrystallization solvent is important to obtain a high-purity product. Ethanol is commonly used due to the good solubility of the product at high temperatures and poor solubility at room temperature.

Conclusion

The synthesis of this compound can be reliably achieved through two primary pathways: the reaction of o-toluidine with either oxalic acid or diethyl oxalate. Both methods are based on the fundamental principles of nucleophilic acyl substitution. The selection of a specific pathway may depend on the availability of reagents, desired reaction scale, and the preferred method of purification. By carefully controlling the stoichiometry and reaction conditions, high yields of pure this compound can be obtained. The characterization of the final product using spectroscopic methods such as IR and NMR is essential to confirm its identity and purity. This guide provides the necessary foundational knowledge and practical protocols for the successful synthesis and analysis of this versatile oxamide derivative.

References

-

Akhmedov, U.Ch., Abdushukurov, A.K., Tajimukhamedov, H.S., & Ashurov, J.M. (n.d.). REACTIONS OF TOLUIDINE ISOMERS WITH OXALIC, MALONIC, AND SUCCINIC ACIDS. CyberLeninka. Available at: [Link]

- Peng, Z.-S., Long, Y.-F., Cai, T.-J., Deng, Q., Liu, C.-Y., & Deng, T.-T. (2000). Synthesis of N, N'- Bis(2- Amino Phenyl) Oxamide and Its Behavior of Coordination.

- Akhmedov, U.Ch., Abdushukurov, A.K., Tajimukhamedov, H.S., & Ashurov, J.M. (2021). REACTIONS OF TOLUIDINE ISOMERS WITH OXALIC, MALONIC, AND SUCCINIC ACIDS. Universum: химия и биология, (11 (89)).

-

Akhmedov, U.Ch., Abdushukurov, A.K., Tajimukhamedov, H.S., & Ashurov, J.M. (2021). REACTIONS OF TOLUIDINE ISOMERS WITH OXALIC, MALONIC, AND SUCCINIC ACIDS. CyberLeninka. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N,N'-BIS(2-PHENYLETHYL)OXAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Oxamide, N-(2'-acetylphenyl)-N'-(2'-benzoylphenyl)- | C23H18N2O4 | CID 614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N′-Bis(2-methylphenyl)succinamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of o-Oxalotoluidide

Foreword: Understanding the Molecule Beyond the Data Sheet

For researchers, scientists, and professionals in drug development, a molecule is more than a name and a structure. It is a complex entity whose behavior is dictated by a subtle interplay of its physicochemical properties. These properties—solubility, stability, lipophilicity—are the fundamental determinants of a compound's journey through synthesis, formulation, and ultimately, its biological activity. This guide is designed to provide an in-depth, practical understanding of o-Oxalotoluidide (N,N'-bis(2-methylphenyl)oxamide), moving beyond a simple recitation of data to explore the causality behind its characteristics and the methodologies used to elucidate them. As a symmetrical diamide derived from o-toluidine and oxalic acid, its properties are of interest in fields ranging from polymer science to medicinal chemistry, where the oxanilide scaffold is a recurring motif.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the bedrock of all subsequent investigation. This compound is systematically identified by the following descriptors.

| Identifier | Value | Source |

| IUPAC Name | N,N'-bis(2-methylphenyl)oxamide | [1] |

| Synonyms | This compound; Ethanediamide, N,N'-bis(2-methylphenyl)- | |

| CAS Number | 3299-62-5 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

The molecule's structure, consisting of a central oxalamide linker flanked by two o-tolyl groups, dictates its properties. The amide groups provide hydrogen bonding capability, while the aromatic rings confer rigidity and hydrophobicity.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is critical to note that while some data is available from chemical suppliers, specific experimental values for properties like melting point and solubility are not widely published. In such cases, expert predictions based on structural analogs are provided.

| Property | Value (Experimental/Predicted) | Rationale & Significance in Drug Development |

| Appearance | White to off-white crystalline solid (Predicted) | The physical form is crucial for handling, formulation, and dissolution characteristics. Crystalline solids typically exhibit higher stability but lower solubility than amorphous forms. |

| Melting Point | >300 °C (Predicted) | A high melting point is indicative of a stable crystal lattice with strong intermolecular forces (hydrogen bonding from amides, π-stacking from rings). This suggests high thermal stability but potentially low solubility. The parent compound, oxamide, decomposes above 300 °C.[2] |

| Boiling Point | Decomposes before boiling (Predicted) | Due to its high molecular weight and strong intermolecular forces, significant thermal energy would be required to reach a boiling point, leading to thermal degradation of the amide bonds first. |

| Solubility | - Water: Insoluble (Predicted)- Polar Aprotic (e.g., DMSO, DMF): Soluble (Predicted)- Nonpolar (e.g., Toluene, Chloroform): Slightly Soluble to Soluble (Predicted) | Solubility is a paramount property for drug delivery. The molecule's large hydrophobic surface area from the two tolyl groups is expected to dominate, rendering it insoluble in water. Solubility in organic solvents is crucial for synthesis, purification (recrystallization), and analytical sample preparation. Structurally related N,N'-bis(methylphenyl)-1,4-benzenediamine is soluble in benzene, toluene, and acetone.[3] |

| Lipophilicity (logP) | ~4.5 (Predicted) | LogP is a measure of a compound's hydrophobicity and is critical for predicting membrane permeability and absorption. A high logP suggests good lipid membrane penetration but may lead to poor aqueous solubility and potential for non-specific binding. This value is estimated using computational models based on fragment contributions.[4] |

| Acidity/Basicity (pKa) | Amide N-H: ~17 (Predicted)Amide C=O: ~ -1 (Predicted) | The amide protons are not appreciably acidic under physiological conditions, and the carbonyl oxygens are very weak bases. The molecule will be neutral over the entire physiological pH range, which simplifies formulation but means its solubility cannot be modulated by pH changes. |

| Thermal Stability | Good to Excellent (Predicted) | Oxanilide-type compounds are known for their high thermal stability and are used as UV stabilizers in polymers processed at high temperatures.[1][5] Significant degradation is generally expected to begin above 300°C.[5] |

Methodologies for Synthesis and Characterization

Scientific integrity demands that claims are supported by robust, verifiable methods. This section details the protocols for synthesizing, purifying, and analyzing this compound.

Synthesis Protocol: Schotten-Baumann Condensation

The most direct route to this compound is the condensation of o-toluidine with an oxalyl derivative, a classic nucleophilic acyl substitution.

Principle: Two equivalents of o-toluidine act as nucleophiles, attacking the two electrophilic carbonyl carbons of oxalyl chloride. A base is used to neutralize the HCl byproduct, driving the reaction to completion.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add o-toluidine (2.1 equivalents) and a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or pyridine (2.2 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction between the amine and the highly reactive acyl chloride.

-

Reagent Addition: Dissolve oxalyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours to ensure completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Quenching & Workup: Cool the mixture again and slowly add dilute aqueous HCl to neutralize the excess base and protonate any remaining o-toluidine. Transfer the mixture to a separatory funnel. The product, being a neutral organic solid, should precipitate or remain in the organic layer.

-

Isolation: If a precipitate forms, collect it by vacuum filtration. If it remains in the organic layer, separate the layers, wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or toluene, to yield pure this compound as a white crystalline solid.

Spectral Data Interpretation (Predicted)

Without experimental data, we can predict the key spectral features based on the molecule's structure. This is a common practice in early-stage research to guide analysis.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.8-10.2 ppm (singlet, 2H): Amide N-H protons. The downfield shift is due to the deshielding effect of the adjacent carbonyl group and potential intramolecular hydrogen bonding.

-

δ ~7.2-7.8 ppm (multiplet, 8H): Aromatic protons of the two o-tolyl rings. The ortho-substitution pattern will lead to a complex splitting pattern.

-

δ ~2.2-2.3 ppm (singlet, 6H): Methyl (CH₃) protons. As they are attached to the aromatic ring, they appear in this characteristic region.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~159-161 ppm: Carbonyl (C=O) carbons of the amide.

-

δ ~125-138 ppm: Aromatic carbons (6 unique signals expected due to symmetry).

-

δ ~17-19 ppm: Methyl (CH₃) carbons.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.

-

~3050 cm⁻¹ (weak): Aromatic C-H stretching.

-

~2950 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl groups.

-

~1670-1690 cm⁻¹ (strong, sharp): Amide I band (C=O stretching), a key diagnostic peak.

-

~1520-1540 cm⁻¹ (strong): Amide II band (N-H bending and C-N stretching).

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

-

Mass Spectrometry (EI):

-

m/z 268 (M⁺•): The molecular ion peak, corresponding to the molecular weight of the compound.

-

m/z 134: A likely major fragment resulting from cleavage of the central C-C bond of the oxalyl group.

-

Analytical Methodologies for Purity and Quantification

For drug development and quality control, a robust analytical method is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds (like this compound) interact more strongly with the stationary phase and thus have a longer retention time.

Caption: Workflow for HPLC analysis of this compound.

Detailed Methodology (Method Development Outline):

-

Column Selection: A standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point due to the compound's hydrophobic nature.

-

Mobile Phase: A gradient of acetonitrile (ACN) and water is recommended.

-

Start with a higher water percentage (e.g., 50% ACN) to ensure the compound is retained on the column.

-

Increase the ACN percentage over time (e.g., to 95% ACN over 15 minutes) to elute the compound.

-

-

Detection: The aromatic rings in this compound will have strong UV absorbance. A wavelength of 254 nm is a common and effective choice for initial method development.

-

Sample Preparation: Accurately weigh the sample and dissolve it in a strong organic solvent like ACN or methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

-

Quantification: Create a calibration curve by injecting known concentrations of a pure reference standard. The peak area of the unknown sample can then be used to determine its concentration by interpolating from the linear regression of the calibration curve.

Relevance and Concluding Remarks

While specific applications of this compound in drug development are not extensively documented in public literature, the oxanilide scaffold is of significant interest. These structures are known for their rigidity and ability to act as hydrogen bond donors and acceptors, making them valuable as linkers in supramolecular chemistry and as backbones for designing molecules that target specific protein surfaces.[6] Furthermore, their exceptional thermal and UV stability makes them useful as excipients (stabilizers) in polymer-based drug delivery systems or medical devices where exposure to sterilization processes or light is a concern.[7][8]

This guide provides a comprehensive framework for understanding the physicochemical properties of this compound. By integrating established chemical principles with predictive methods and detailed experimental protocols, we equip researchers with the necessary tools to confidently synthesize, characterize, and utilize this compound in their research and development endeavors. The true value lies not just in the data itself, but in understanding how it is generated and how it can be leveraged to predict and control molecular behavior.

References

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

- Google Patents. US5847196A - Oxanilide U-V absorbers.

-

Zheng, S. et al. (2012). Synthesis of N,N′-bis(2-amino phenyl) oxamide and its behavior of coordination. ResearchGate. [Link]

-

Yue, C. et al. (2013). N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Tintoll. Oxanilide UV Absorber. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxamide | 471-46-5 [chemicalbook.com]

- 3. N,N'-Bis(methylphenyl)-1,4-benzenediamine CAS#: 27417-40-9 [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oxanilide UV Absorber Wholesale Manufacturer/Supplier/Company | Tintoll [uvabsorber.com]

An In-depth Technical Guide to o-Oxalotoluidide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of o-Oxalotoluidide, also known as N,N'-bis(2-methylphenyl)oxamide. With the CAS number 3299-62-5 , this symmetrical diamide has garnered interest for its specific applications in materials science and coordination chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and primary uses, grounded in established scientific principles.

Chemical Identity and Properties

This compound is a white to off-white crystalline solid. Its molecular structure consists of two o-toluidine moieties linked by an oxamide bridge. This structure imparts a notable planarity and rigidity to the molecule, influencing its physical properties and applications.

| Property | Value | Source(s) |

| CAS Number | 3299-62-5 | [1] |

| IUPAC Name | N,N'-bis(2-methylphenyl)oxamide | [1] |

| Synonyms | This compound, N,N'-Bis(o-tolyl)oxamide, N1,N2-Bis(2-methylphenyl)ethanediamide | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₂ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| Melting Point | 215 °C | [2] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Generally insoluble in water, soluble in many organic solvents. |

Chemical Structure:

Caption: Chemical structure of this compound (N,N'-bis(2-methylphenyl)oxamide).

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of o-toluidine with an oxalylating agent, such as diethyl oxalate or oxalyl chloride. The reaction with diethyl oxalate is generally preferred for its milder conditions and the formation of ethanol as a benign byproduct.

Experimental Protocol: Synthesis from o-Toluidine and Diethyl Oxalate

This protocol is based on general procedures for the synthesis of N,N'-diaryl oxamides and should be adapted and optimized for specific laboratory conditions.[3]

Materials:

-

o-Toluidine (2.0 equivalents)

-

Diethyl oxalate (1.0 equivalent)

-

Absolute ethanol

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve o-toluidine (2.0 eq.) in a minimal amount of absolute ethanol.

-

To this solution, add diethyl oxalate (1.0 eq.) dropwise with continuous stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The crude product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a toluene/ethanol mixture.

-

Dry the purified this compound under vacuum to obtain a crystalline solid.

Caption: Experimental workflow for the synthesis of this compound.

Applications

This compound's primary applications stem from its unique chemical structure, which allows it to function effectively as a color developer in thermal printing and as a ligand in coordination chemistry.

Color Developer in Thermal Printing

This compound is utilized as a color developer in thermal paper, a technology widely used for receipts, tickets, and labels.[4] The mechanism of color formation in thermal paper involves a heat-induced chemical reaction between a leuco dye (a colorless dye precursor) and a developer.

Mechanism of Action:

-

The thermal paper is coated with a solid-state mixture of a leuco dye and this compound, along with a sensitizer.

-

When a thermal print head applies heat to a specific area of the paper, the sensitizer melts, creating a molten environment.

-

In this molten state, the this compound and the leuco dye dissolve and react.

-

This compound acts as a proton donor, causing the leuco dye to undergo a structural change, typically the opening of a lactone ring.[5]

-

This structural transformation results in a conjugated system that absorbs visible light, producing a colored image (usually black).[6]

-

Upon cooling, the mixture solidifies, trapping the colored form of the dye and creating a stable image.

The choice of this compound as a developer is influenced by its melting point, acidity, and stability, which are critical for achieving sharp, durable images.[7]

Caption: Mechanism of color formation in thermal paper using this compound.

Ligand in Coordination Chemistry

The N,N'-diaryl oxamide backbone of this compound makes it an effective bidentate ligand for coordinating with transition metal ions. The two amide nitrogen atoms and two carbonyl oxygen atoms can act as coordination sites.[3] The resulting metal complexes have potential applications in catalysis and materials science.

Coordination Behavior: this compound can coordinate to metal centers in a neutral form or, upon deprotonation of the amide nitrogens, as a dianionic ligand. This versatility allows for the formation of a variety of coordination complexes with different geometries and electronic properties. The steric hindrance from the ortho-methyl groups on the phenyl rings can influence the coordination geometry and the stability of the resulting complexes.

While specific research on this compound complexes is not extensively documented, studies on analogous N,N'-diaryl oxamide ligands have shown their ability to form stable complexes with metals such as palladium, copper, and nickel.[8][9] These complexes have been investigated for:

-

Catalysis: As catalysts in organic reactions like oxidation and cross-coupling reactions.[3]

-

Biological Activity: Some metal complexes of oxamides have shown potential antimicrobial and anticancer properties.[3]

General Protocol for Metal Complex Synthesis:

-

Dissolve this compound (1.0 eq.) in a suitable warm solvent (e.g., methanol, ethanol) in a Schlenk flask.

-

In a separate flask, dissolve the metal salt (e.g., copper(II) chloride dihydrate, 1.0 eq.) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

If deprotonation is desired, a non-coordinating base like triethylamine (2.0 eq.) can be added dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours. The formation of a precipitate or a color change often indicates complex formation.

-

The resulting metal complex can be isolated by filtration, washed, and dried.

Safety and Handling

This compound is classified as causing serious eye irritation and being harmful to aquatic life. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

In case of skin contact: Wash with plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Consult a physician.

-

-

Environmental Precautions: Avoid release to the environment.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 3299-62-5) is a versatile organic compound with well-defined applications in materials science and potential uses in coordination chemistry. Its role as a color developer in thermal printing is a prime example of how its specific chemical properties are harnessed for a practical technological application. Furthermore, its ability to act as a ligand opens avenues for the development of novel metal complexes with catalytic or biological activities. A thorough understanding of its synthesis, properties, and safety is crucial for its effective and safe utilization in research and industrial settings.

References

-

MySkinRecipes. This compound. [Link]

-

Chiron. Thermal paper developers. [Link]

- Peng, Z., Long, Y., Cai, T., Deng, Q., Liu, C., & Deng, T. (2000). Synthesis of N, N'- Bis(2- Amino Phenyl) Oxamide and Its Behavior of Coordination.

-

U.S. Environmental Protection Agency. (2014). Bisphenol A Alternatives in Thermal Paper. [Link]

-

RIVM. (2015). Analysis of alternatives for BPA in thermal paper. [Link]

-

Organic Syntheses. o-TOLUALDEHYDE. [Link]

-

Wikipedia. Oxalyl chloride. [Link]

-

U.S. Environmental Protection Agency. (2010). BPA as a Developer in Thermal Paper and Alternatives. [Link]

-

Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

-

ACS Publications. Synthesis and Characterization of Co Complexes Coordinated by a Tetraanionic Bis(amidateanilido) Ligand. [Link]

-

St. Olaf College. Organic Analysis and Theory Toolkit. [Link]

-

ChemistryViews. How Does Thermal Paper Work?. [Link]

-

Semantic Scholar. Nickel(II) Coordination Polymers Supported by Bis-pyridyl-bis-amide and Angular Dicarboxylate Ligands. [Link]

-

Request PDF. Oxalyl Chloride: A Versatile Reagent in Organic Transformations. [Link]

-

PubMed. Palladium Complexes of N,N'-Bis(2-aminoethyl)oxamide (H2L): Structural (PdIIL, PdII2L2, and PdIVLCl2), Electrochemical, Dynamic 1H NMR, and Cytotoxicity Studies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-[3-(Dimethylamino)propyl]-N′-(2-hydroxy-5-methylphenyl)oxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chiron.no [chiron.no]

- 5. epa.gov [epa.gov]

- 6. How Does Thermal Paper Work? - ChemistryViews [chemistryviews.org]

- 7. epa.gov [epa.gov]

- 8. Synthesis of N, N’- Bis(2- Amino Phenyl) Oxamide and Its Behavior of Coordination [zkxb.jsu.edu.cn]

- 9. Palladium Complexes of N,N'-Bis(2-aminoethyl)oxamide (H2L): Structural (PdIIL, PdII2L2, and PdIVLCl2), Electrochemical, Dynamic 1H NMR, and Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Foundational Physicochemical Characterization of o-Oxalotoluidide

An In-depth Technical Guide to the Solubility and Stability of o-Oxalotoluidide

In the landscape of pharmaceutical research and drug development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful formulation, efficacy, and safety are built. This compound (IUPAC Name: N,N'-bis(2-methylphenyl)oxamide; CAS: 3299-62-5), a symmetrical diamide, presents a unique set of characteristics stemming from its molecular structure.[] Possessing two amide linkages flanked by o-tolyl groups, its behavior in various chemical environments dictates its potential applications, from an active pharmaceutical ingredient (API) to a critical intermediate in synthesis.

The solubility and stability of an API are not mere data points; they are critical determinants of its bioavailability, manufacturability, and shelf-life.[2] An API that is poorly soluble can lead to inadequate absorption and therapeutic effect, while an unstable molecule can degrade into inactive or potentially toxic byproducts. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond simple data reporting to explain the underlying chemical principles and provides robust, field-proven methodologies for empirical determination, adhering to global regulatory standards.[3][4]

Part 1: Solubility Profile of this compound

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is governed by the principle of "like dissolves like." The molecular structure of this compound—featuring both polar, hydrogen-bond-accepting amide groups and large, non-polar o-tolyl moieties—suggests a nuanced solubility profile.

Theoretical Assessment: Predicting Solubility from Structure

A proactive analysis of the molecular structure allows us to form a hypothesis regarding the solubility of this compound:

-

Aqueous Solubility: The molecule's large, hydrophobic surface area, conferred by the two phenyl rings and methyl groups, is expected to dominate its interaction with water. Despite the presence of two polar amide groups, intramolecular hydrogen bonding may reduce their availability to interact with water molecules. Consequently, this compound is predicted to have very low intrinsic solubility in aqueous media at neutral pH.

-

pH-Dependent Solubility: The amide linkages in this compound are generally considered neutral and do not readily ionize. Therefore, significant changes in solubility in aqueous acidic (e.g., 5% HCl) or basic (e.g., 5% NaOH) solutions are not expected, unless extreme pH conditions induce hydrolysis over time.[5][6]

-

Organic Solvent Solubility: Solubility is expected to be significantly higher in polar organic solvents capable of hydrogen bonding with the amide groups, such as ethanol and acetone. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) should also be effective due to their ability to disrupt intermolecular interactions. Solubility in non-polar solvents like hexane is predicted to be low.

Experimental Protocol for Solubility Determination

A systematic approach is required to quantify the solubility of this compound. The following protocol outlines a standard equilibrium solubility shake-flask method.

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 10 mg) into separate, sealable vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen test solvent to each vial. A recommended panel of solvents is provided in the data table below.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known this compound concentrations.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment

Caption: Predicted primary degradation pathway of this compound.

Experimental Protocol for Stability Studies

A comprehensive stability study involves both forced degradation (stress testing) and long-term evaluation under ICH-prescribed conditions.

[3][7]Forced Degradation (Stress Testing):

This is performed to identify degradation products and establish the intrinsic stability of the molecule.

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Use 0.1 M NaOH under similar conditions to acid hydrolysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose both the solid compound and its solution to a controlled light source as per ICH Q1B guidelines.

Long-Term and Accelerated Stability Studies:

These studies are designed to predict the shelf-life of the API.

-

Sample Preparation: Package the API in containers that simulate the proposed storage and distribution packaging. 2[3]. Storage Conditions: Place the samples in stability chambers set to the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH 3[8]. Testing Frequency: Pull samples at specified time points (e.g., for accelerated studies: 0, 3, and 6 months; for long-term studies: 0, 3, 6, 9, 12, 18, 24 months). 4[3][8]. Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using a stability-indicating HPLC method.

-

Logical Workflow for a Stability Study

Caption: Workflow for conducting a comprehensive stability study.

Data Presentation: Stability Summary

Stability data should be tabulated to clearly show trends over time and under different conditions.

| Condition | Time Point | Appearance | Assay (% of Initial) | Total Degradants (%) |

| 40°C / 75% RH | 0 Months | White Powder | 100.0 | < 0.05 |

| 3 Months | ||||

| 6 Months | ||||

| 25°C / 60% RH | 0 Months | White Powder | 100.0 | < 0.05 |

| 6 Months | ||||

| 12 Months | ||||

| 24 Months |

Conclusion

The comprehensive characterization of this compound's solubility and stability is a non-negotiable prerequisite for its advancement in any research or development pipeline. This guide provides the theoretical framework and actionable experimental protocols necessary to generate a robust and reliable physicochemical profile. By systematically evaluating its behavior in various solvents and under diverse environmental stresses, researchers can mitigate risks, optimize formulation strategies, and ensure the final product's quality, safety, and efficacy. The methodologies outlined herein are designed to produce a self-validating data package that will satisfy both scientific inquiry and stringent regulatory expectations.

References

- Title: Solubility test for Organic Compounds Source: Online Document URL

- Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022 Source: EDREX URL

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Online Document URL

- Title: Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products Source: Q Laboratories URL

- Source: World Health Organization (WHO)

- Title: Guidelines for Pharmaceutical Stability Study Source: Pharmaguideline URL

- Source: Paho.

- Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Online Document URL

- Title: CAS 3299-62-5 this compound Source: BOC Sciences URL

- Title: (PDF)

Sources

- 2. www3.paho.org [www3.paho.org]

- 3. qlaboratories.com [qlaboratories.com]

- 4. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

A Comprehensive Guide to the Theoretical and Computational Analysis of o-Oxalotoluidide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a deep dive into the theoretical and computational methodologies for characterizing o-Oxalotoluidide (also known as N,N'-bis(2-methylphenyl)oxalamide). The principles and protocols outlined herein are designed to offer a robust framework for understanding its molecular structure, electronic properties, and spectroscopic behavior. This understanding is crucial for applications in medicinal chemistry and materials science, where such molecules are of growing interest.

Preamble: The Rationale Behind the In-Silico Approach

In modern chemical research, computational modeling stands as an indispensable partner to experimental investigation. For a molecule like this compound, theoretical studies, primarily leveraging Density Functional Theory (DFT), provide unparalleled insights into its conformational landscape, vibrational modes, and electronic characteristics. This in-silico approach allows for a proactive understanding of the molecule's behavior, guiding experimental design and interpretation. The choice of computational methods and basis sets is paramount for achieving a balance between accuracy and computational cost, a central theme throughout this guide.

Part 1: Molecular Geometry and Conformational Analysis

The foundational step in any computational study is the accurate prediction of the molecule's three-dimensional structure. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.

Computational Protocol for Geometry Optimization

A reliable and widely used method for geometry optimization of organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a sufficiently large basis set. The 6-311++G(d,p) basis set is recommended as it includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.

Step-by-Step Protocol:

-

Input Structure Generation: Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: In the computational software (e.g., Gaussian), specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Optimization Keyword: Employ the Opt keyword to initiate the geometry optimization process.

-

Frequency Calculation: Following optimization, a frequency calculation (Freq keyword) is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Key Structural Parameters

The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles. For this compound, particular attention should be paid to the planarity of the amide linkages and the orientation of the tolyl groups relative to the central oxalamide core. These parameters are fundamental in dictating the molecule's overall shape and potential for intermolecular interactions.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | O=C-C | 121.5 |

| C-C (oxalamide) | 1.54 | C-N-C | 125.0 |

| C-N | 1.36 | H-N-C | 118.0 |

| N-H | 1.01 | C-C-N | 115.0 |

| C-C (aromatic) | 1.39 (avg.) | C-C-C (aromatic) | 120.0 (avg.) |

Note: These are typical values for similar structures and should be replaced with actual calculated values for this compound.

Part 2: Vibrational Spectroscopy – The Molecular Fingerprint

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides a unique fingerprint of a molecule. DFT calculations can accurately predict these spectra, aiding in the assignment of experimental bands to specific vibrational modes.

Theoretical Vibrational Analysis

The frequency calculation performed after geometry optimization yields the harmonic vibrational frequencies. It is standard practice to scale these computed frequencies by an empirical factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.[1][2]

Workflow for Vibrational Analysis:

Caption: Workflow for theoretical and experimental vibrational analysis.

Characteristic Vibrational Modes

For this compound, key vibrational modes to analyze include:

-

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region. Its position can indicate the extent of hydrogen bonding.

-

C=O stretching (Amide I): A strong band usually found between 1630-1680 cm⁻¹.[3]

-

N-H bending coupled with C-N stretching (Amide II): Found in the 1500-1600 cm⁻¹ range.

-

Aromatic C-H and C=C stretching: Occurring in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

-

CH₃ group vibrations: Stretching and bending modes of the methyl groups.

Table 2: Predicted vs. Experimental Vibrational Frequencies (Illustrative, cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |

| N-H stretch | 3350 | 3345 | 3348 |

| C-H (aromatic) | 3080 | 3075 | 3082 |

| C=O stretch | 1665 | 1660 | 1662 |

| N-H bend | 1540 | 1535 | 1538 |

| C=C (aromatic) | 1590 | 1588 | 1592 |

Part 3: Electronic Properties and Reactivity

The electronic nature of this compound dictates its reactivity and potential for use in electronic devices or as a pharmacophore. Key insights are derived from Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[4] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[5] A smaller gap suggests higher reactivity.

Diagram of HOMO-LUMO Interaction:

Sources

- 1. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chalcogen.ro [chalcogen.ro]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of o-Oxalotoluidide Derivatives: From Bioactive Agents to Advanced Materials

This guide provides an in-depth exploration of the latent potential within o-oxalotoluidide derivatives, framing them not as end-products, but as versatile foundational scaffolds. We will delve into their strategic application in the synthesis of high-value compounds for medicinal chemistry, materials science, and catalysis. The narrative emphasizes the causal links between the core chemical structure and the functional properties of its more complex progeny, offering both theoretical grounding and actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The this compound Scaffold

At its core, this compound (N,N'-bis(2-methylphenyl)oxalamide) is a symmetrical diamide synthesized from oxalic acid and o-toluidine. While modest in its direct applications, its true value lies in its inherent structural features: a central, electrophilic oxalyl unit flanked by two nucleophilic amide nitrogens and functionalizable aromatic rings. This arrangement makes it an ideal precursor for a variety of intramolecular cyclization and derivatization reactions, enabling the construction of rigid, planar heterocyclic systems. It is these resulting heterocyclic derivatives—primarily oxadiazoles, oxazoles, and their analogs—that exhibit a vast spectrum of commercially and scientifically valuable properties. This guide will illuminate the pathways from this simple diamide scaffold to these advanced applications.

Part 1: Medicinal Chemistry & Drug Development

The structural rigidity and diverse binding capabilities of heterocycles make them cornerstones of modern medicinal chemistry. The this compound framework provides a reliable synthetic entry point to classes of compounds, such as oxadiazoles, that are known to possess a wide range of biological activities.[1][2][3] These compounds can function through various mechanisms including enzyme inhibition and receptor modulation.[4][5]

Application Focus: Enzyme Inhibition for Metabolic Disease

A prominent application of oxadiazole derivatives lies in the management of type II diabetes mellitus through the inhibition of key digestive enzymes.[6] Alpha-amylase and alpha-glucosidase are critical for breaking down complex carbohydrates into absorbable glucose. Inhibiting these enzymes can slow carbohydrate digestion, thereby mitigating post-prandial hyperglycemia.[6]

The 1,3,4-oxadiazole ring, which can be synthesized from oxalyl-derived precursors, has proven to be a potent pharmacophore for interacting with the binding sites of these enzymes.[6] The structural features of these derivatives allow for specific interactions within the enzyme's active site, leading to effective inhibition.

The efficacy of novel oxadiazole derivatives as enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency. The table below summarizes representative data for newly synthesized oxadiazole analogs against α-amylase and α-glucosidase.

| Compound ID | Target Enzyme | IC₅₀ (µg/mL)[6] | Standard Drug | Standard Drug IC₅₀ (µg/mL)[6] |

| 5g | α-Amylase | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 |

| 5a | α-Glucosidase | 12.27 ± 0.41 | Miglitol | 11.47 ± 0.02 |

| 4a (a) | α-Glucosidase | 15.45 ± 0.20 | Miglitol | 11.47 ± 0.02 |

Table 1: Comparative inhibitory activities of representative oxadiazole derivatives against key diabetic enzyme targets.

This protocol outlines a standard method for assessing the inhibitory potential of synthesized derivatives against α-glucosidase. The self-validating nature of this protocol comes from the inclusion of a positive control (Acarbose) and a negative control (no inhibitor), which ensures that the assay is performing as expected and that any observed inhibition is due to the test compound.

-

Preparation of Solutions:

-

Prepare a 1.0 U/mL solution of α-glucosidase in 100 mM phosphate buffer (pH 6.8).

-

Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG), the enzyme substrate, in the same phosphate buffer.

-

Dissolve synthesized test compounds and the standard drug (Acarbose) in DMSO to create stock solutions, then dilute with phosphate buffer to desired test concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the test compound solution to each well.

-

Add 50 µL of the α-glucosidase enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for binding between the inhibitor and the enzyme.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the reaction mixture at 37°C for another 20 minutes.

-

-

Data Acquisition:

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate (Na₂CO₃) solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against a range of compound concentrations.

-

The process from a basic scaffold to a potential drug candidate follows a structured, multi-stage workflow. This involves chemical synthesis, biological screening, and computational analysis to understand the mechanism of action.

Part 2: Advanced Materials Science

The same structural features that impart biological activity—rigidity, planarity, and π-electron systems—also give rise to valuable photophysical properties. Intramolecular cyclization of this compound-type precursors can yield highly conjugated, symmetrical bis-derivatives of heterocyclic systems like oxazolo[5,4-b]pyridine, which are effective fluorophores.[7][8]

Application Focus: Organic Fluorophores

The synthesis of oxazolo[5,4-b]pyridine derivatives via the cyclization of oxalic acid diamides is a prime example of this application.[7][8] The resulting compounds luminesce with a blue color and exhibit large Stokes shifts, a desirable property that minimizes self-absorption in fluorescence applications.[7] The causality is clear: the cyclization reaction transforms the flexible diamide into a rigid, planar aromatic system, which restricts non-radiative decay pathways and promotes fluorescence. Symmetrical bis-oxazole derivatives have been shown to exhibit particularly high quantum yields, making them promising for applications like organic light-emitting diodes (OLEDs) and fluorescent probes.[8]

The performance of a fluorophore is defined by several key metrics. The data below, adapted from studies on oxazolo[5,4-b]pyridine derivatives, illustrates their potential.[7][8]

| Compound Type | Solvent | Max Absorption λ (nm) | Stokes Shift (nm) | Quantum Yield (φ) |

| Oxazolo[5,4-b]pyridine | Acetonitrile | 299–333 | 83–128 | N/A |

| Oxazolo[5,4-b]pyridine | Toluene | 281–317 | 83–128 | N/A |

| 2,2'-bisoxazolo[5,4-b]pyridine | N/A | N/A | N/A | ~0.70–0.82 |

Table 2: Key photoluminescent properties of oxazolo[5,4-b]pyridine derivatives. The high quantum yield of the bis-derivatives highlights their efficiency as light emitters.

This protocol describes the conversion of an o-aminopyridinol derivative (structurally analogous to o-toluidine) into a highly fluorescent bis-oxazole system.

-

Step 1: Aminolysis (Amide Formation)

-

Combine a 3-aminopyridin-2-(1H)-one derivative with diethyl oxalate in a 2:1 molar ratio.

-

Heat the mixture without a solvent to 150°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Maintain the temperature for 2-4 hours until the reaction is complete (monitored by Thin Layer Chromatography). This reaction forms the intermediate oxalic acid diamide.

-

Cool the reaction mixture and purify the diamide product, typically by recrystallization from a suitable solvent like ethanol.

-

-

Step 2: Intramolecular Cyclization

-

Suspend the purified oxalic acid diamide in phosphorus oxychloride (POCl₃), which acts as both a solvent and a dehydrating/cyclizing agent.

-

Gently reflux the mixture for 3-5 hours. The POCl₃ facilitates a double intramolecular cyclization to form the rigid bis-oxazolo[5,4-b]pyridine system.[7]

-

Carefully cool the reaction mixture and pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

-

Step 3: Purification and Characterization

-

Filter the solid product and wash thoroughly with water.

-

Dry the crude product under vacuum.

-

Purify the final compound using column chromatography or recrystallization to obtain the highly fluorescent product.

-

Characterize the final structure using NMR spectroscopy, mass spectrometry, and measure its photophysical properties (absorption, emission, quantum yield) using UV-Vis and fluorescence spectrometers.

-

Conclusion and Future Outlook

The true potential of this compound derivatives is realized when they are viewed as versatile and powerful building blocks. Through straightforward synthetic transformations, this simple diamide scaffold can be converted into complex heterocyclic systems with profound applications across multiple scientific disciplines.

-

In medicinal chemistry , they provide a gateway to potent enzyme inhibitors and other bioactive agents with therapeutic potential for treating metabolic, infectious, and proliferative diseases.

-

In materials science , their conversion into rigid, conjugated fluorophores opens avenues for next-generation optical and electronic devices, including OLEDs and sensors.

-

In catalysis , the inherent coordination sites within their derivatives offer the potential to design novel, efficient ligands for a range of synthetic transformations.

Future research should focus on expanding the library of accessible heterocyclic systems from this scaffold, exploring their use in creating novel polymers with unique thermal or electronic properties, and developing more sophisticated catalytic systems for green and sustainable chemistry. The this compound framework, while unassuming, represents a rich and underexplored starting point for innovation.

References

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Pharmaceutical Patent Analyst.

-

A comprehensive review on biological activities of oxazole derivatives. (2019). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Palamarchuk, I.V., Kulakov, I.V., & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Name of the Journal is not provided. Available at: [Link]

-

Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. (n.d.). Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Palamarchuk, I.V., Kulakov, I.V., & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Name of the Journal is not provided. Available at: [Link]

-

Yoshimura, A., & Saito, A. (2020). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. European Journal of Organic Chemistry. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. Available at: [Link]

-

Synthesis of oxadiazole-2-oxide derivatives as potential drug candidates for schistosomiasis targeting SjTGR. (2018). European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. Available at: [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). Molecules. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology. Available at: [Link]

-

Exploring the Potential of Oxalyldihydrazide-Derived Schiff Bases as Versatile Ligands: Synthesis, Structural Characterization, and Magnetic Properties. (2023). Magnetochemistry. Available at: [Link]

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021). Marine Drugs. Available at: [Link]

-

Machoń, Z., & Ryng, S. (1988). Synthesis and pharmacological properties of derivatives of isoxazolo [5,4-d]-6,7-dihydropyrimidines. Polish Journal of Pharmacology and Pharmacy. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

agricultural derivatives: the use of bibliometrics and sociometry. (2019). Malaysian E Commerce Journal. Available at: [Link]

-

New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. (2023). Catalysts. Available at: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020-2024. (2025). Pharmaceutical Patent Analyst. Available at: [Link]

- A process for the preparation of oxindole derivatives. (2003). Google Patents.

-

Synthesis, Characterization, and Application of CoFe2O4@SiO2@CPTES@Melamine Nanoparticles as a Magnetic Catalyst for the Synthesis of Pyrazole Derivatives. (2022). Journal of Applied Organometallic Chemistry. Available at: [Link]

-

Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. (2016). Current Organic Chemistry. Available at: [Link]

-

New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. (2023). Catalysts. Available at: [Link]

-

Chalcogenide Materials and Derivatives for Photovoltaic Applications. (2023). Name of the Journal is not provided. Available at: [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020-2024. (2024). Pharmaceutical Patent Analyst. Available at: [Link]

-

A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. (2023). Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

A patent review on pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013-2021). (2022). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020-2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]

The Genesis and Synthesis of N-Oxalyl-o-toluidine: A Technical Guide for Chemical Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-oxalyl-o-toluidine and its related compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational chemistry of oxanilides, outlines detailed synthetic protocols, and explores the potential biological significance of this class of molecules. By synthesizing historical context with modern synthetic methodologies, this guide serves as a critical resource for the exploration and application of N-oxalyl-o-toluidine in contemporary chemical and pharmaceutical research.

Introduction: The Emergence of a Versatile Scaffold

The story of N-oxalyl-o-toluidine is intrinsically linked to the broader exploration of oxanilides, a class of compounds characterized by a central N,N'-diphenyloxamide core. The inherent rigidity, hydrogen bonding capabilities, and synthetic accessibility of the oxanilide scaffold have rendered it a "privileged structure" in the fields of medicinal chemistry and materials science. While a singular "discovery" of N-oxalyl-o-toluidine is not documented as a landmark event, its existence is a logical extension of the foundational work on oxanilides and the systematic investigation of reactions between aromatic amines and oxalic acid derivatives.

The pioneering research that laid the groundwork for the synthesis of compounds like N-oxalyl-o-toluidine can be traced back to the mid-20th century. This era saw a burgeoning interest in the systematic synthesis and characterization of novel organic compounds, driven by the expanding possibilities of organic chemistry.

Historical Cornerstone: The Work of Price and Velzen on Oxanilides